molecular formula C7H8NO2P B8143311 5-(Dimethylphosphoryl)furan-2-carbonitrile

5-(Dimethylphosphoryl)furan-2-carbonitrile

Cat. No.: B8143311
M. Wt: 169.12 g/mol
InChI Key: GPAWFBIQEVMQDX-UHFFFAOYSA-N
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Description

5-(Dimethylphosphoryl)furan-2-carbonitrile is an organic phosphorus compound with the chemical formula C7H8NO2P. It appears as a colorless to pale yellow solid and is stable under normal conditions . This compound is of interest due to its unique structure, which combines a furan ring with a dimethylphosphoryl group and a nitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylphosphoryl)furan-2-carbonitrile typically involves the reaction of furan derivatives with dimethylphosphoryl chloride and a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction temperature is maintained at around 0-5°C to prevent side reactions and ensure high yield .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors are often used to maintain precise control over reaction parameters, and advanced purification techniques, such as crystallization and distillation, are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylphosphoryl)furan-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Dimethylphosphoryl)furan-2-carbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Dimethylphosphoryl)furan-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylphosphoryl group can act as a phosphorylating agent, modifying the activity of enzymes by transferring a phosphoryl group. This modification can alter the enzyme’s function, leading to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylphosphoryl)furan-2-carboxylic acid
  • 5-(Dimethylphosphoryl)furan-2-methanol
  • 5-(Dimethylphosphoryl)furan-2-amine

Uniqueness

5-(Dimethylphosphoryl)furan-2-carbonitrile is unique due to the presence of both a nitrile group and a dimethylphosphoryl group on the furan ring. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

IUPAC Name

5-dimethylphosphorylfuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO2P/c1-11(2,9)7-4-3-6(5-8)10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAWFBIQEVMQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(O1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Dimethylphosphoryl)furan-2-carbonitrile
Reactant of Route 2
5-(Dimethylphosphoryl)furan-2-carbonitrile
Reactant of Route 3
5-(Dimethylphosphoryl)furan-2-carbonitrile
Reactant of Route 4
5-(Dimethylphosphoryl)furan-2-carbonitrile
Reactant of Route 5
5-(Dimethylphosphoryl)furan-2-carbonitrile
Reactant of Route 6
5-(Dimethylphosphoryl)furan-2-carbonitrile

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